CID 87158099

Description

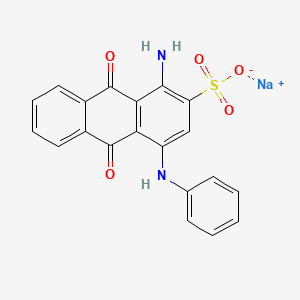

Structure

3D Structure of Parent

Properties

CAS No. |

6408-78-2 |

|---|---|

Molecular Formula |

C20H14N2NaO5S |

Molecular Weight |

417.4 g/mol |

IUPAC Name |

sodium 1-amino-4-anilino-9,10-dioxoanthracene-2-sulfonate |

InChI |

InChI=1S/C20H14N2O5S.Na/c21-18-15(28(25,26)27)10-14(22-11-6-2-1-3-7-11)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23;/h1-10,22H,21H2,(H,25,26,27); |

InChI Key |

IRVZVNPQWPCDAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O.[Na] |

Other CAS No. |

6408-78-2 |

Pictograms |

Irritant |

Synonyms |

1-amino-9,10-dihydro-9,10-dioxo-4-(phenylamino)-2-anthracenesulfonic acid AB25 dye Acid Blue 25 C.I. 62055 |

Origin of Product |

United States |

Advanced Methodologies for Synthesis and Functionalization of Remediation Materials for Acid Blue 25

Synthesis of Novel Adsorbent Materials for Acid Blue 25 Removal

The quest for efficient and cost-effective methods to remove Acid Blue 25 from aqueous solutions has led to the development of a variety of adsorbent materials. These range from sustainably sourced biosorbents to engineered inorganic and carbon-based composites, each with unique properties and adsorption capacities.

Green Synthesis Routes for Biosorbents from Agricultural Wastes

A sustainable approach to water treatment involves the use of agricultural byproducts as precursors for biosorbents. These materials are abundant, low-cost, and offer a promising alternative to conventional adsorbents.

Pomelo Pith: Pectin extracted from pomelo pith has been investigated as a biosorbent for Acid Blue 25. mdpi.com The adsorption process is influenced by the surface morphology and functional groups present on the pomelo pith. mdpi.com Studies have shown that pomelo pith has a larger BET surface area (12.3 m²/g) and total pore volume (0.009 cm³/g) compared to other agricultural wastes like banana and durian peels. mdpi.comsemanticscholar.org The maximum adsorption capacity (Qm) of pomelo pith for Acid Blue 25 was found to be 26.9 mg/g, a value comparable to many other agricultural waste-derived adsorbents. mdpi.com The binding of Acid Blue 25 to the pomelo pith surface is thought to occur through electrostatic and hydrogen bonding interactions. mdpi.com

Cempedak Durian Peel: The peel of the Cempedak durian fruit has been successfully utilized as a low-cost biosorbent for the removal of Acid Blue 25. upm.edu.my The adsorption process is described by the Langmuir isotherm model, with a maximum adsorption capacity of 26.62 mg/g at 60°C. upm.edu.my Fourier Transform Infrared (FTIR) spectroscopy analysis confirmed the involvement of functional groups on the peel's surface in the adsorption process. upm.edu.my An advantage of this biosorbent is its effectiveness in acidic conditions, which is typical for wastewater containing acid dyes. upm.edu.my Furthermore, the Cempedak durian peel can be regenerated using 0.1 M NaOH and reused for multiple cycles without a significant loss in performance. upm.edu.my

Peach Seed Powder: Peach seed powder (PSP) has been identified as a potential adsorbent for removing Acid Blue 25 from aqueous solutions. researchgate.netresearchgate.net The adsorption process is relatively quick, with an equilibrium time of 120 minutes. researchgate.netresearchgate.net The adsorption kinetics and equilibrium have been studied, with the process being described as endothermic and spontaneous. researchgate.net The use of peach seed powder offers a way to valorize this abundant agricultural waste. researchgate.netresearchgate.net

Banana and Durian Peel: Banana and durian peels have been investigated as biosorbents for Acid Blue 25. mdpi.com Compared to pomelo pith, they have a smaller BET surface area (7.5 m²/g) and total pore volume (0.006 cm³/g). mdpi.comsemanticscholar.org Despite this, they have shown potential for dye removal from water systems. mdpi.com Studies have also explored the use of durian peel for the removal of other dyes like acid green 25. researchgate.net

Sugarcane Bagasse: Sugarcane bagasse, a readily available agricultural residue, has been modified and used for the adsorption of Acid Blue 25. deswater.comresearchgate.net The removal efficiency is influenced by factors such as contact time, adsorbent mass, temperature, initial dye concentration, and pH. deswater.comresearchgate.net The adsorption process follows a pseudo-second-order kinetic model and is best described by the non-linear Langmuir isotherm model. deswater.comresearchgate.net Thermodynamic studies indicate that the adsorption is an endothermic and spontaneous process. deswater.comresearchgate.net Treatment of sugarcane bagasse with sulfuric acid has been shown to enhance its adsorption capacity for dyes. thescipub.com

Table 1: Comparison of Biosorbents for Acid Blue 25 Removal

| Biosorbent | Maximum Adsorption Capacity (mg/g) | Optimal Conditions | Reference |

|---|---|---|---|

| Pomelo Pith | 26.9 | - | mdpi.com |

| Cempedak Durian Peel | 26.62 | 60°C, Acidic pH | upm.edu.my |

| Peach Seed Powder | - | 120 min contact time | researchgate.netresearchgate.net |

| Banana Peel | - | - | mdpi.com |

| Durian Peel | - | - | mdpi.com |

| Sugarcane Bagasse | - | - | deswater.comresearchgate.net |

Fabrication of Inorganic and Hybrid Nanocomposite Adsorbents

To enhance adsorption capacity and selectivity, researchers have focused on fabricating advanced composite materials.

Polymer-Clay Nanocomposites: The modification of bentonite (B74815) clay with surfactants like cetyltrimethylammonium bromide (CTAB) has been shown to significantly improve its adsorption capacity for Acid Blue 25. aip.org The resulting CTAB-modified bentonite (CTAB-Ben) exhibits much higher removal efficiency compared to natural bentonite (NB). aip.org The maximum adsorption efficiency for CTAB-Ben was found to be 50% under specific conditions. aip.org The adsorption process for both NB and CTAB-Ben is influenced by pH, with increased adsorption at higher pH values. aip.org

Magnetic Composites Loaded on Rice Husks: A novel and ecofriendly approach involves the synthesis of magnetic composites by loading iron oxide (Fe₂O₃) nanoparticles onto rice husks (Fe₂O₃@RH). scinito.airesearchgate.netmdpi.com This composite has demonstrated high efficiency in the decontamination of Acid Blue 25, with a maximum removal of 91% using a small amount of the adsorbent (0.2 g). mdpi.com The adsorption process is optimized at a pH of 2. mdpi.com The synergistic effect of the high adsorptive capacity of rice husks and the magnetic properties of iron oxide nanoparticles makes this a promising material for large-scale applications. mdpi.com

Bentonite: Both natural and acid-thermally co-modified bentonite have been utilized for the removal of Acid Blue 25. oaji.netjournalagent.com The modification process enhances the adsorption capacity of the bentonite. oaji.netresearchgate.net The adsorption process is favored at higher temperatures and fits the Freundlich isotherm model well. oaji.netjournalagent.com Kinetic studies revealed that the process follows a pseudo-second-order model. oaji.netjournalagent.com The maximum adsorption was observed under acidic conditions (pH 2). oaji.net The adsorption capacity increases with the initial dye concentration. oaji.netresearchgate.net

Development of Modified Carbon-Based Adsorbents

Carbon-based materials, particularly activated carbon, are widely recognized for their excellent adsorption capabilities due to their high surface area and porous structure.

Activated Carbon: Activated carbon derived from waste tea has been prepared using potassium acetate (B1210297) as an activating agent for the adsorption of Acid Blue 25. mdpi.com This highlights the potential of converting waste materials into valuable adsorbents.

Chitosan-Activated Charcoal: Composites of chitosan (B1678972) and activated charcoal have been synthesized using a green approach with hydrophilic imidazolium-based ionic liquids. usm.my These composites, in the form of powders, beads, and sponges, have been effectively used for the adsorption of Acid Blue 25. usm.my Another study prepared a chitosan/porous carbon composite modified in 1-Allyl-3-methyl imidazolium (B1220033) bromide, which showed a remarkably high adsorption capacity of 3333.33 mg/g for Acid Blue 25. nih.govresearchgate.net The adsorption was found to be optimal at pH 2 and followed the pseudo-second-order kinetics, suggesting a chemisorption process. nih.gov

Synthesis of Advanced Photocatalytic Materials for Acid Blue 25 Degradation

Photocatalysis offers a destructive approach to dye remediation, mineralizing the organic pollutants into less harmful substances. The development of efficient photocatalysts is key to this technology.

Design and Synthesis of Metal Oxide Nanocatalysts

Metal oxide semiconductors are the cornerstone of heterogeneous photocatalysis.

Zinc Oxide Nanoparticles: Zinc oxide (ZnO) nanoparticles have been synthesized using green methods, such as from Senna siamea flower extracts, for the photocatalytic degradation of Acid Blue 25. scispace.comscispace.comresearchgate.net These ZnO nanoparticles have shown high efficiency, achieving 99% degradation of the dye under visible light irradiation. scispace.comscispace.comresearchgate.net The degradation process follows pseudo-first-order kinetics. scispace.comscispace.com In another study, a polyaniline/ZnO (PANI/ZnO) composite was prepared and demonstrated efficient removal of Acid Blue 25 (about 90% in 60 minutes) under solar irradiation. mdpi.com The composite structure extends the photocatalytic activity of ZnO into the visible light region. mdpi.com

Titanium Dioxide (TiO₂): Titanium dioxide (TiO₂) is a widely studied photocatalyst for the degradation of organic dyes, including Acid Blue 25. irb.hr The photocatalytic efficiency of TiO₂ is dependent on its crystal structure and the synthesis method. irb.hr Studies have shown that TiO₂ can effectively degrade Acid Blue 25 under UV irradiation. irb.hr The interaction between the catalyst and the dye is influenced by the dye's chemical structure. irb.hr Furthermore, a novel TiO₂/Fe₂O₃@nanographite nanohybrid, synthesized from waste toner, has demonstrated enhanced photocatalytic degradation of Acid Blue 25, achieving 97% removal within 120 minutes. hhu.edu.cn This material also showed good recyclability. hhu.edu.cn

Integration of Carbonaceous Materials in Photocatalyst Architectures

Incorporating carbonaceous materials like graphene into photocatalyst designs can significantly enhance their performance.

Graphene-Based N-Doped TiO₂: A graphene-based nitrogen-doped TiO₂ (N-doped TiO₂) photocatalyst has been developed for the decolorization of Acid Blue 25. This composite material exhibited higher photocatalytic activity compared to undoped TiO₂ or N-doped TiO₂ alone. The presence of graphene enhances the adsorption of the dye and improves charge separation. The study found that at pH 3, almost 99% of the dye could be decolorized within 180 minutes of irradiation, with nearly complete mineralization after 420 minutes. The photocatalytic degradation followed the Langmuir-Hinshelwood model.

Preparation of Electro-Active Materials for Acid Blue 25 Electrochemical Treatment

The electrochemical treatment of Acid Blue 25 relies on the efficacy of the electrode materials, which facilitate the generation of powerful oxidizing species or promote the direct oxidation of the dye molecule. The synthesis and functionalization of these materials are critical for optimizing the degradation process. Advanced methodologies focus on creating electrodes with high catalytic activity, stability, and large surface areas. Key materials include bimetallic iron/aluminum (Fe/Al) anodes, robust stainless steel cathodes, and highly efficient Boron-Doped Diamond (BDD) anodes.

Preparation of Fe/Al Anodes

Bimetallic Fe/Al systems are gaining traction in wastewater treatment due to the synergistic effects of both metals. Iron is a key component in Fenton and electro-Fenton processes, while aluminum is effective in electrocoagulation.

One advanced method for preparing Fe/Al materials is the solvothermal synthesis of metal-organic frameworks (MOFs). For instance, a 3D rod-like, nanosized, and porous Fe–Al bimetallic MOF can be synthesized using terephthalic acid as a linker. rsc.orgrsc.org In this method, the metal precursors and the organic linker are dissolved in a solvent and heated in a sealed vessel, leading to the crystallization of the porous MOF structure. rsc.org These Fe-Al MOFs have demonstrated high efficiency in the photodegradation of various carcinogenic dyes. rsc.orgrsc.org

Another approach involves using aluminum as a sacrificial anode in electrocoagulation processes for Acid Blue 25 removal. researchgate.net In this setup, aluminum plates serve as the anode. During electrolysis, the aluminum anode dissolves, releasing Al³⁺ ions into the solution. These ions then hydrolyze to form various aluminum hydroxide (B78521) species, which act as coagulants, trapping the dye molecules and removing them from the water. Studies on Acid Blue 25 have utilized aluminum anodes in conjunction with mild steel cathodes to achieve high decolorization and COD reduction efficiencies. researchgate.net

Table 1: Synthesis and Application of Fe/Al-based Anodes for Dye Remediation

| Electrode/Material Type | Synthesis Method | Key Parameters | Target Pollutant | Key Findings | Reference |

|---|---|---|---|---|---|

| Fe–Al BDC MOF | Solvothermal Method | Temperature: 473 K; Time: 70 h; Linker: Terephthalic acid | Rhodamine B (RhB), Methylene (B1212753) Blue (MB) | Created a thermally stable, 3D rod-like, nanosized, porous material. Achieved 99.61% degradation for RhB. rsc.org | rsc.orgrsc.org |

| Al/Fe-MOF | Microwave-assisted Method | Not specified | Rhodamine B (RhB) | Degraded over 96% of RhB within 120 minutes in a photo-Fenton process. researchgate.net | researchgate.net |

Preparation of Stainless Steel Cathodes

Stainless steel is a commonly used material for cathodes in electrochemical treatment systems due to its excellent chemical stability, good conductivity, and relatively low cost. electrochemsci.orgdeswater.com Preparation of stainless steel cathodes is typically straightforward.

The standard procedure involves mechanical and chemical cleaning of the stainless steel substrate (e.g., plates or mesh of grades like 304). electrochemsci.orgtechscience.com This includes polishing the surface with abrasive paper to remove any surface irregularities, followed by degreasing in a strong alkaline solution like sodium hydroxide. techscience.com An acid etching step, for instance with oxalic acid, may be performed to remove the surface oxide layer and enhance its electrochemical activity. techscience.com

In more advanced applications, stainless steel is functionalized to create more complex cathode structures. For the treatment of Acid Blue 25, a novel three-dimensional (3D) cathode was developed by packing a stainless steel mesh with granular activated carbon coated with Fe₃O₄ nanoparticles. researchgate.net This design was used in a heterogeneous electro-Fenton process with rotating cathodes, significantly improving the degradation efficiency of Acid Blue 25. researchgate.net Stainless steel mesh is also favored in some applications for its large surface area, which enhances mass transfer in the electrochemical cell. cabidigitallibrary.org

Table 2: Preparation and Use of Stainless Steel Cathodes in Electrochemical Treatment

| Cathode Configuration | Anode Material | Preparation/Functionalization | Target Pollutant | Key Process Details | Reference |

|---|---|---|---|---|---|

| Stainless Steel (AISI 304) Plate | Boron-Doped Diamond (BDD) | Standard cleaning and use as a plate. | Methylene blue, Rhodamine B | Used in a single-compartment electrochemical flow-cell. nih.gov | nih.gov |

| Stainless Steel Mesh | Iron Sheets (Bipolar) | Used as a woven mesh for large surface area. | Methylene Blue (MB) | Employed in a bipolar electro-Fenton system. cabidigitallibrary.org | cabidigitallibrary.org |

| 3D Stainless Steel Mesh | Not specified (Electro-Fenton) | SS mesh packed with Fe₃O₄ coated granular activated carbon (MGACSS). | Acid Blue 25 | Utilized as a rotating cathode in a heterogeneous electro-Fenton process. researchgate.net | researchgate.net |

Preparation of Boron-Doped Diamond (BDD) Anodes

Boron-Doped Diamond (BDD) electrodes are considered superior anode materials for electrochemical advanced oxidation processes. frontiersin.org Their exceptional properties include a very wide potential window, low background current, high chemical and physical stability, and a remarkable ability to generate hydroxyl radicals, leading to the complete mineralization of recalcitrant organic pollutants like Acid Blue 25. frontiersin.orggoogle.com

The most common method for fabricating BDD electrodes is Hot Filament Chemical Vapor Deposition (HFCVD) . nih.govresearchgate.net This process involves depositing a thin film of BDD onto a conductive substrate, such as niobium (Nb), silicon (Si), or titanium (Ti). frontiersin.orgresearchgate.netresearchgate.net

The HFCVD synthesis process includes the following key steps:

Substrate Preparation : The substrate is pre-treated, often by mechanical polishing or seeding with diamond nanoparticles, to promote nucleation and growth of the diamond film. researchgate.net

Deposition : The substrate is placed in a vacuum chamber. A mixture of a carbon-containing gas (typically methane (B114726), CH₄) and hydrogen (H₂) is introduced. A boron source gas (like trimethylboron or diborane) is added to the mixture for doping. researchgate.net

Activation : A series of hot filaments (e.g., tantalum or tungsten) are heated to high temperatures (around 2400–2500 °C). This cracks the hydrogen gas into atomic hydrogen, which then reacts with the methane to create the carbon radicals necessary for diamond growth. nih.gov

Film Growth : The BDD film grows on the substrate surface, which is maintained at a high temperature (e.g., 850 °C). nih.gov The process parameters, such as chamber pressure, gas flow rates, filament temperature, and doping concentration, are meticulously controlled to determine the quality, conductivity, and electrochemical properties of the final BDD electrode. nih.govresearchgate.net

Research has explored variations in these parameters to optimize electrode performance. For example, creating a BDD/graphene/BDD sandwich structure has been shown to improve electrode conductivity and reduce energy consumption compared to single-layer BDD electrodes. nih.gov

Table 3: Synthesis Parameters for Boron-Doped Diamond (BDD) Anodes via HFCVD

| Substrate | Deposition Conditions | Doping Details | Application/Characterization | Key Findings | Reference |

|---|---|---|---|---|---|

| Not specified | Chamber Pressure: 3–5 kPa; Hot Wire Temp: 2400–2500 °C; Base Temp: 850 °C | Doping Concentration: 4000 ppm | Degradation of citric acid, catechol, tetracycline (B611298) hydrochloride | A BDD/graphene/BDD sandwich structure improved conductivity and reduced mass transfer resistance by 1/3 compared to single BDD. nih.gov | nih.gov |

| Niobium (Nb) | Hot Filament Chemical Vapor Deposition (HFCVD) | Boron source not specified | Oxidation of phenolic content of olive mill wastewater | The fabricated BDD anode significantly reduced COD (85%) even without supporting electrolytes. researchgate.net | researchgate.net |

Analytical Techniques for Characterization of Remediation Materials in Acid Blue 25 Studies

Spectroscopic Characterization

Spectroscopic techniques are fundamental in identifying the functional groups, electronic properties, and composition of remediation materials, as well as in monitoring the degradation of Acid Blue 25.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR analysis is crucial for identifying the functional groups on the surface of an adsorbent that are involved in the binding of Acid Blue 25. sapub.orgx-mol.net For instance, in studies using adsorbents like phosphoric acid-treated rubber leaf powder and chitosan-copper oxide beads, shifts in the wavenumbers of hydroxyl (–OH), amine (–NH2), carboxyl (–COOH), and carboxylate (–COO-) groups after dye adsorption indicate their participation in the removal process. sapub.orgx-mol.net Specifically, the characteristic peaks of Acid Blue 25 itself include a carbonyl stretching of –COOH at 1612 cm⁻¹ and a broad peak around 3452 cm⁻¹ corresponding to –N-H and –O-H stretching. nih.gov The interaction between Acid Blue 25 and an adsorbent is confirmed by changes in the FTIR spectra before and after adsorption. For example, the spectrum of Fe2O3@RH composites shows prominent peaks in the range of 3051-3527 cm⁻¹ (hydroxyl group), 2920 cm⁻¹ (-CH2 stretching), and various peaks between 1149 and 1539 cm⁻¹ indicating different forms of COO- and C-O-C stretching. nih.gov

UV-Visible Spectroscopy: This technique is primarily used to determine the concentration of Acid Blue 25 in a solution by measuring its absorbance at its maximum wavelength (λmax), which is around 600-602 nm. frontiersin.orgbioone.org It is essential for monitoring the efficiency of the remediation process over time. digitellinc.commdpi.com For example, it was used to assess the degradation and stability of Acid Blue 25 under various storage conditions. digitellinc.com The degradation of the dye is observed through the decrease in the intensity of the absorption peak at its λmax. frontiersin.org

Diffuse Reflectance Spectroscopy (DRS): DRS is employed to study the optical properties of photocatalysts. For nitrogen-doped titania used in the photocatalytic decolorization of Acid Blue 25, DRS showed a higher absorption of radiation in the visible range compared to pure anatase TiO2, indicating its enhanced photocatalytic potential under visible light. science.gov

Photoluminescence (PL) Spectroscopy: PL spectroscopy is used to investigate the efficiency of charge separation in photocatalysts. In a study involving an Ag3PO4@RGO nanocomposite for the degradation of Acid Blue 25, PL analysis helped in understanding the improved photocatalytic performance by showing how the reduced graphene oxide component aids in separating the photogenerated electron-hole pairs. x-mol.net

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of a material. aip.orgasminternational.org It has been used to characterize materials like extracted cellulose (B213188) and nitrogen-doped titania before and after the adsorption or degradation of Acid Blue 25. science.govhilarispublisher.comiwaponline.com For extracted cellulose, XPS results helped in calculating the adsorption capacity of Acid Blue 25, suggesting that the dye molecules are preferentially located on the surface of the fiber. hilarispublisher.com In the case of N-doped titania, XPS confirmed the presence of nitrogen in an N-Ti-O environment, which is crucial for its photocatalytic activity. science.gov

Morphological and Structural Analysis

The physical form and structure of a remediation material significantly influence its effectiveness. Techniques in this category provide insights into the material's crystallinity, surface area, and visual characteristics.

X-ray Diffraction (XRD): XRD is used to determine the crystalline structure of materials. ije.irumz.ac.irije.ir For example, in the synthesis of functionalized hydroxyapatite (B223615) and chitosan (B1678972)–terephthalic acid–magnetic composite beads for Acid Blue 25 removal, XRD was used to confirm the crystal phases of the synthesized adsorbents. ije.irumz.ac.irije.iracs.org The analysis of nitrogen-doped titania revealed the formation of a well-crystalline anatase phase, which is known for its photocatalytic properties. science.gov

Brunauer-Emmett-Teller (BET) Surface Area Analysis: The BET method is essential for measuring the specific surface area and pore volume of an adsorbent, which are critical parameters for adsorption capacity. semanticscholar.org For instance, activated carbon derived from wild date stones, used for Acid Blue 25 removal, was found to have a high specific surface area of 610.84 m²/g. d-nb.info Similarly, Fe2O3@RH composites exhibited a surface area of 107.18 m²/g with a significant pore diameter of 0.432 nm, providing ample space for Acid Blue 25 attachment. nih.gov

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology of a material. nih.govsemanticscholar.org SEM images of adsorbents like Fe2O3@RH composites and functionalized hydroxyapatite show their surface texture and porosity, which are crucial for the adsorption of dye molecules. nih.govije.irumz.ac.irije.irsemanticscholar.org For example, SEM images of chitosan-copper oxide beads revealed a rough and irregularly shaped sheet-like structure with a network of pores, a significant change from the non-porous surface of plain chitosan. x-mol.net

Transmission Electron Microscopy (TEM): TEM is used to observe the internal structure and particle size of nanomaterials. scispace.comteiee.net In the study of zinc oxide nanoparticles synthesized for the photocatalytic degradation of Acid Blue 25, TEM revealed their spherical shape. scispace.comteiee.net For nitrogen-doped titania, TEM analysis confirmed the formation of nanoparticles in the nano-range, which contributes to their high surface area and reactivity. science.gov

Thermal and Elemental Analysis

Understanding the thermal stability and elemental composition of remediation materials is vital for their practical application.

Thermogravimetric Analysis-Differential Thermal Analysis (TGA-DTA): TGA-DTA is used to study the thermal stability of materials by measuring changes in weight as a function of temperature. scispace.comteiee.net For zinc oxide nanoparticles (ZnO-S.S.) used in the degradation of Acid Blue 25, TGA-DTA showed high thermal stability with insignificant weight loss at temperatures up to 846.9 °C. scispace.comteiee.netscispace.comresearchgate.net TGA analysis of Fe2O3@RH composites also provided information on their thermal decomposition behavior. nih.gov

Energy Dispersive X-ray (EDX) Analysis: EDX, often coupled with SEM, provides the elemental composition of a material. scispace.comteiee.net For ZnO-S.S. nanoparticles, EDX analysis revealed the atomic weight percentages of its constituent elements: C (4.8%), O (11%), S (6%), and Zn (78.2%). scispace.comteiee.netscispace.comresearchgate.net In the case of chitosan–terephthalic acid–magnetic composite beads, EDX was used to confirm the elemental composition of the composite. acs.org

Surface Chemistry and Charge Assessment

The surface charge of an adsorbent is a key factor in the adsorption of ionic dyes like Acid Blue 25.

Adsorptive Removal of Acid Blue 25 from Aqueous Solutions

Adsorption Mechanisms of Acid Blue 25

The efficiency of an adsorbent in removing Acid Blue 25 is determined by a combination of physical and chemical interactions between the dye molecule and the adsorbent surface. Understanding these mechanisms is crucial for optimizing the adsorption process.

Elucidation of Electrostatic Interactions in Acid Blue 25 Adsorption

Electrostatic interaction is a primary driving force in the adsorption of Acid Blue 25, an anionic dye. mdpi.comresearchgate.net The surface charge of the adsorbent, which is often pH-dependent, plays a critical role. arabjchem.org In acidic conditions (low pH), the surface of many adsorbents becomes positively charged due to the protonation of functional groups. upm.edu.myhilarispublisher.com This positive charge attracts the negatively charged sulfonate groups of the Acid Blue 25 molecule, leading to strong electrostatic attraction and enhanced adsorption. mdpi.comhilarispublisher.com

Conversely, as the pH increases, the adsorbent surface tends to become more negatively charged, resulting in electrostatic repulsion with the anionic dye molecules and a decrease in adsorption capacity. upm.edu.my Studies on various adsorbents, including agricultural wastes like pomelo pith, banana peels, and durian peels, have demonstrated this pH-dependent adsorption behavior, highlighting the significance of electrostatic forces. mdpi.comupm.edu.myubd.edu.bn For instance, the maximum adsorption of Acid Blue 25 is often observed at a low pH, typically around 2. upm.edu.myacs.org

Role of Hydrogen Bonding and Other Molecular Interactions (e.g., π-π stacking) in Dye-Adsorbent Affinity

Beyond electrostatic forces, other molecular interactions contribute significantly to the adsorption of Acid Blue 25. Hydrogen bonding is a key mechanism, occurring between functional groups on the adsorbent surface (like hydroxyl, carboxyl, and amino groups) and the nitrogen and oxygen atoms within the dye molecule. mdpi.comresearchgate.netresearchgate.net Spectroscopic analyses have confirmed the involvement of these interactions in binding Acid Blue 25 to various adsorbents. mdpi.comresearchgate.net

Diffusion-Controlled Adsorption Phenomena (e.g., intraparticle diffusion, film diffusion)

The adsorption of Acid Blue 25 is a multi-step process that involves the transport of dye molecules from the bulk solution to the active sites of the adsorbent. arxiv.org This process is often controlled by diffusion phenomena. The typical stages include:

Bulk diffusion: Movement of dye molecules from the main body of the solution to the boundary layer surrounding the adsorbent particle. rsc.org

Film diffusion (or external diffusion): Transport of the dye across the liquid film to the exterior surface of the adsorbent. rsc.orgtandfonline.com

Intraparticle diffusion: Movement of the dye from the surface into the pores of the adsorbent. rsc.orgtandfonline.com

Adsorption Kinetics of Acid Blue 25

Adsorption kinetics describe the rate at which a solute is removed from a solution and are essential for understanding the efficiency and mechanism of the adsorption process. Two of the most commonly used kinetic models are the pseudo-first-order and pseudo-second-order models.

Pseudo-First-Order Kinetic Modeling for Acid Blue 25 Adsorption

The pseudo-first-order model, proposed by Lagergren, assumes that the rate of adsorption is proportional to the number of unoccupied sites on the adsorbent. While this model has been applied to the adsorption of Acid Blue 25, it often provides a less accurate fit to the experimental data compared to the pseudo-second-order model. mdpi.comnih.gov In some cases, the correlation coefficient (R²) values for the pseudo-first-order model are lower, suggesting it is not the best model to describe the adsorption kinetics for Acid Blue 25 on certain adsorbents. mdpi.comtandfonline.com

| Adsorbent | Initial Dye Concentration (mg/L) | k₁ (min⁻¹) | qe,exp (mg/g) | qe,cal (mg/g) | R² | Reference |

|---|---|---|---|---|---|---|

| Pomelo Pith | Not Specified | Not Specified | Not Specified | Not Specified | 0.980 | mdpi.com |

| Natural Sepiolite | Not Specified | Not Specified | Not Specified | Not Specified | Lower than PSO | tandfonline.com |

| Peach Seed Powder | 25 - 150 | Not Specified | 4.80 - 49.22 | Not Specified | Lower than PSO | dergipark.org.tr |

Pseudo-Second-Order Kinetic Modeling for Acid Blue 25 Adsorption

The pseudo-second-order kinetic model is frequently found to be the most suitable for describing the adsorption of Acid Blue 25 onto a wide range of adsorbents. ubd.edu.bnacs.orgresearchgate.netsapub.org This model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. The high correlation coefficients (R²), often greater than 0.99, and the close agreement between the experimental (qe,exp) and calculated (qe,cal) equilibrium adsorption capacities confirm the applicability of this model. researchgate.netsapub.org This suggests that the adsorption process is likely dominated by chemical adsorption. uvic.ca

| Adsorbent | Initial Dye Concentration (mg/L) | k₂ (g mg⁻¹ min⁻¹) | qe,exp (mg/g) | qe,cal (mg/g) | R² | Reference |

|---|---|---|---|---|---|---|

| Pomelo Pith | Not Specified | 0.007 | Not Specified | 9.98 | 0.998 | mdpi.com |

| Magnetic-SBA-15/CPAA | Not Specified | Not Specified | Not Specified | 236.68 | 0.9944 | acs.org |

| Natural Bentonite (B74815) | 30 - 80 | Not Specified | 8.36 - 27.00 | Close to experimental | >0.99 | researchgate.net |

| Acid-thermal co-modified Bentonite | 30 - 80 | Not Specified | 9.30 - 29.09 | Close to experimental | >0.99 | researchgate.net |

| Phosphoric Acid Treated Rubber Leaf Powder | Not Specified | Not Specified | Not Specified | Not Specified | >0.99 | sapub.org |

| Peach Seed Powder | 25 - 150 | Not Specified | 4.80 - 49.22 | Close to experimental | Higher than PFO | dergipark.org.tr |

| Natural Sepiolite | Not Specified | Not Specified | Not Specified | Not Specified | Higher than PFO | tandfonline.com |

Elovich and Other Advanced Kinetic Models

The Elovich model is another important kinetic model, often used to describe chemisorption processes on heterogeneous surfaces. The linear form of the Elovich equation is:

qt = (1/β)ln(αβ) + (1/β)ln(t)

where α is the initial adsorption rate (mg/g min) and β is the desorption constant (g/mg). This model has been successfully applied to describe the kinetics of AB25 adsorption onto various materials, including rice husks coated with iron oxide and tobacco residue activated carbon. nih.govnih.govcolab.ws In the case of tobacco residue activated carbon, the Elovich model provided the best fit for the adsorption data. colab.ws

Adsorption Isotherms for Acid Blue 25

Adsorption isotherms are fundamental to describing the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed onto the solid adsorbent at a constant temperature. Several isotherm models are used to analyze the adsorption of Acid Blue 25.

Langmuir Isotherm Model for Monolayer Adsorption

The Langmuir isotherm model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. The linear form of the Langmuir equation is:

Ce/qe = 1/(Qmb) + Ce/Qm

where Ce (mg/L) is the equilibrium concentration of the adsorbate, qe (mg/g) is the amount of adsorbate adsorbed at equilibrium, Qm (mg/g) is the maximum monolayer adsorption capacity, and b (L/mg) is the Langmuir constant related to the energy of adsorption.

The Langmuir model has been found to fit the experimental data well for the adsorption of AB25 on a variety of adsorbents, including phosphoric acid-treated rubber leaf powder, cempedak durian peel, pomelo pith, banana and durian peels, and modified sugarcane bagasse. bioone.orgmdpi.comupm.edu.mysapub.orgdeswater.com This suggests that the adsorption of AB25 on these materials occurs as a monolayer on a surface with uniform binding energies. bioone.org For example, the maximum adsorption capacity (Qm) for AB25 on phosphoric acid-treated rubber leaf powder was determined to be 28.09 mg/g at 320 K. sapub.org

Table 2: Langmuir Isotherm Parameters for Acid Blue 25 Adsorption

| Adsorbent | Qm (mg/g) | b (L/mg) | R² |

|---|---|---|---|

| Pomelo Pith | 26.9 | - | - |

| Phosphoric Acid Treated Rubber Leaf Powder | 28.09 | - | >0.99 |

| Cempedak Durian Peel | 26.62 | - | - |

| Banana Peel | 70.0 | - | - |

| Durian Peel | 89.7 | - | - |

| Modified Sugarcane Bagasse | - | - | - |

| Rambutan Seed | 35.58 | - | 0.9961 |

| Chitosan (B1678972)/Porous Carbon Composite | 3333.33 | - | - |

Freundlich Isotherm Model for Heterogeneous Adsorption

The Freundlich isotherm model is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. The linear form is:

log(qe) = log(KF) + (1/n)log(Ce)

where KF ((mg/g)(L/mg)1/n) is the Freundlich constant related to the adsorption capacity, and 1/n is the heterogeneity factor, which indicates the favorability of the adsorption process. If 1/n is between 0 and 1, the adsorption is favorable.

The Freundlich model has been shown to fit the adsorption data for AB25 on various materials, including peach seed powder, rambutan seed, and functionalized nanoporous hydroxyapatite (B223615). dergipark.org.trijacskros.comije.ir For peach seed powder, the Freundlich model provided a better fit than the Langmuir and Temkin models, with the KF values increasing with temperature, indicating that the adsorption is more favorable at higher temperatures. dergipark.org.tr In the case of rambutan seed, the data fitted well with both Langmuir and Freundlich models, suggesting both homogeneous and heterogeneous active sites on the adsorbent surface. ijacskros.com

Table 3: Freundlich Isotherm Parameters for Acid Blue 25 Adsorption

| Adsorbent | KF ((mg/g)(L/mg)1/n) | 1/n | R² |

|---|---|---|---|

| Peach Seed Powder (298 K) | - | - | - |

| Peach Seed Powder (308 K) | - | - | - |

| Peach Seed Powder (323 K) | - | - | - |

| Rambutan Seed | 12.13 | 3.57 | 0.9673 |

| Functionalized Nanoporous Hydroxyapatite | - | - | - |

Temkin Isotherm Model for Adsorbate-Adsorbent Interactions

The Temkin isotherm model considers the effect of adsorbate-adsorbent interactions on the adsorption process. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. The linear form of the Temkin equation is:

qe = B ln(A) + B ln(Ce)

where B = RT/bT, bT is the Temkin constant related to the heat of adsorption (J/mol), A is the equilibrium binding constant (L/g), R is the universal gas constant (8.314 J/mol K), and T is the absolute temperature (K).

This model has been applied to study the adsorption of AB25 on adsorbents like peach seed powder, rice husks coated with iron oxide, and magnetic-SBA-15/CPAA. nih.govnih.govdergipark.org.tracs.org For rice husks coated with iron oxide, the Temkin model, along with Langmuir and Freundlich, was found to fit the data well. nih.govnih.gov

Table 4: Temkin Isotherm Parameters for Acid Blue 25 Adsorption

| Adsorbent | A (L/g) | B | R² |

|---|---|---|---|

| Peach Seed Powder | - | - | - |

| Rice Husks Coated with Iron Oxide | - | - | - |

| Magnetic-SBA-15/CPAA | - | - | - |

Dubinin–Radushkevich Isotherm Model for Pore Filling

The Dubinin–Radushkevich (D-R) isotherm model is a more general model that does not assume a homogeneous surface or constant adsorption potential. It is often used to distinguish between physical and chemical adsorption based on the mean free energy of adsorption, E. The linear form of the D-R equation is:

ln(qe) = ln(qm) - βε2

where qm is the theoretical saturation capacity (mg/g), β is a constant related to the mean free energy of adsorption (mol2/J2), and ε is the Polanyi potential, which can be calculated as ε = RT ln(1 + 1/Ce). The mean free energy of adsorption, E (kJ/mol), is calculated as E = 1/√(2β). If the value of E is between 8 and 16 kJ/mol, the adsorption process is considered to be chemisorption, while values below 8 kJ/mol indicate physisorption.

The D-R model has been applied to the adsorption of AB25 on various materials, including pomelo pith, rice husks coated with iron oxide, and magnetic-SBA-15/CPAA. mdpi.comnih.govnih.govacs.org For the adsorption on natural sepiolite, the D-R model provided a slightly better fit than the Langmuir and Freundlich models. tandfonline.com

Table 5: Dubinin–Radushkevich Isotherm Parameters for Acid Blue 25 Adsorption

| Adsorbent | qm (mg/g) | β (mol²/J²) | E (kJ/mol) | R² |

|---|---|---|---|---|

| Pomelo Pith | - | - | - | - |

| Rice Husks Coated with Iron Oxide | - | - | - | - |

| Magnetic-SBA-15/CPAA | - | - | - | - |

| Natural Sepiolite | - | - | <8 | - |

Thermodynamic Evaluation of Acid Blue 25 Adsorption

The thermodynamic parameters—enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°)—provide crucial insights into the nature and feasibility of the adsorption process.

Enthalpy Changes in Acid Blue 25 Adsorption Processes

The enthalpy change (ΔH°) indicates whether the adsorption process is exothermic (releases heat) or endothermic (requires heat). A positive ΔH° value signifies an endothermic process, suggesting that higher temperatures favor adsorption. Conversely, a negative ΔH° points to an exothermic reaction, where lower temperatures are more favorable.

Research on the adsorption of Acid Blue 25 onto various adsorbents has shown both endothermic and exothermic behaviors. For instance, the adsorption of AB25 onto modified sugarcane bagasse and Cempedak durian peel was found to be endothermic, with ΔH° values of +7.455 kJ/mol and +4.01 kJ/mol, respectively. deswater.comupm.edu.my Similarly, studies using natural and acid-thermal co-modified bentonite, as well as peach seed powder, also reported positive enthalpy changes, indicating the endothermic nature of the adsorption. researchgate.netoaji.netdergipark.org.tr In one study, the enthalpy values for AB25 adsorption on natural and acid-thermal co-modified bentonite were reported to be 5.483 kJ/mol and 11.249 kJ/mol, respectively. researchgate.net Another investigation using peach seed powder determined the enthalpy change to be 14.776 kJ/mol. dergipark.org.trresearchgate.net The adsorption onto phosphoric acid-treated rubber leaf powder also demonstrated endothermic characteristics. sapub.org

In contrast, the adsorption of AB25 onto base-treated Shorea dasyphylla sawdust and a magnetic-SBA-15/CPAA superadsorbent was found to be exothermic. nih.govacs.orgfigshare.com The study on the magnetic-SBA-15/CPAA adsorbent reported an enthalpy change of -30.287 kJ/mol. acs.org The adsorption onto agricultural wastes like banana and durian peels was also identified as an exothermic process. researchgate.net

Table 1: Enthalpy Changes for Acid Blue 25 Adsorption on Various Adsorbents

| Adsorbent | Enthalpy Change (ΔH°) (kJ/mol) | Nature of Process |

| Modified Sugarcane Bagasse | +7.455 | Endothermic |

| Cempedak Durian Peel | +4.01 | Endothermic |

| Natural Bentonite | +5.483 | Endothermic |

| Acid-Thermal Co-Modified Bentonite | +11.249 | Endothermic |

| Peach Seed Powder | +14.776 | Endothermic |

| Phosphoric Acid Treated Rubber Leaf Powder | Positive | Endothermic |

| Base Treated Shorea dasyphylla Sawdust | Negative | Exothermic |

| Magnetic-SBA-15/CPAA | -30.287 | Exothermic |

| Banana and Durian Peels | Negative | Exothermic |

Entropy Changes and Randomness at the Adsorbent-Solution Interface

The entropy change (ΔS°) reflects the degree of randomness or disorder at the solid-solution interface during adsorption. A positive ΔS° suggests an increase in randomness at the interface, which can occur as dye molecules are adsorbed onto the adsorbent surface. mdpi.com

Studies on the adsorption of AB25 have consistently reported positive entropy changes, indicating an increased disorder at the adsorbent-solution interface. For example, the adsorption onto natural and acid-thermal co-modified bentonite showed ΔS° values of 4.759 J/mol·K and 8.940 J/mol·K, respectively. researchgate.netoaji.net Similarly, research on peach seed powder determined a positive entropy change of 55.413 J/mol·K. dergipark.org.trresearchgate.net The adsorption onto phosphoric acid-treated rubber leaf powder and Cempedak durian peel also resulted in positive ΔS° values, the latter being 73.86 J/mol·K, suggesting a high affinity of the dye for the adsorbent. upm.edu.mysapub.org

Conversely, a negative ΔS° value, as seen in the adsorption of AB25 by Indian Jujuba seed powder, suggests a decrease in randomness at the solid/solution interface during the adsorption process. core.ac.uk

Table 2: Entropy Changes for Acid Blue 25 Adsorption on Various Adsorbents

| Adsorbent | Entropy Change (ΔS°) (J/mol·K) |

| Natural Bentonite | +4.759 |

| Acid-Thermal Co-Modified Bentonite | +8.940 |

| Peach Seed Powder | +55.413 |

| Cempedak Durian Peel | +73.86 |

| Phosphoric Acid Treated Rubber Leaf Powder | Positive |

| Indian Jujuba Seed Powder | Negative |

Gibbs Free Energy and Spontaneity of Acid Blue 25 Adsorption

The Gibbs free energy change (ΔG°) is the primary indicator of the spontaneity of the adsorption process. A negative ΔG° value indicates that the adsorption is spontaneous and thermodynamically favorable. The magnitude of the negative value often correlates with the favorability of the process.

Across various studies, the adsorption of Acid Blue 25 has been consistently found to be a spontaneous process, as evidenced by negative ΔG° values. For instance, the adsorption of AB25 onto phosphoric acid-treated rubber leaf powder, pomelo pith, and magnetic composites loaded on rice husks all yielded negative ΔG° values, confirming the spontaneous nature of the reaction. sapub.orgmdpi.commdpi.com The negative values for ΔG° in the study with phosphoric acid-treated rubber leaf powder indicated an excellent affinity of AB25 for the adsorbent surface. sapub.org

Furthermore, the spontaneity of the adsorption process was also confirmed for adsorbents like natural and acid-thermal co-modified bentonite, base-treated Shorea dasyphylla sawdust, modified sugarcane bagasse, and peach seed powder. deswater.comresearchgate.netoaji.netdergipark.org.trresearchgate.netnih.gov For natural and acid-thermal co-modified bentonite, the absolute values of ΔG° ranged from 4.065 kJ/mol to 8.586 kJ/mol. researchgate.net In the case of peach seed powder, the ΔG° was determined to be -1737.1 J/mol. dergipark.org.trresearchgate.net

The effect of temperature on ΔG° provides further insight. In several studies, it was observed that the ΔG° values became more negative as the temperature increased, suggesting that higher temperatures make the adsorption process even more favorable. upm.edu.mysapub.orgmdpi.com However, for Indian Jujuba seed powder, the ΔG° value increased with temperature, indicating that lower temperatures are more favorable for adsorption in that specific case. core.ac.uk

Table 3: Gibbs Free Energy Changes for Acid Blue 25 Adsorption on Various Adsorbents

| Adsorbent | Gibbs Free Energy Change (ΔG°) | Spontaneity |

| Phosphoric Acid Treated Rubber Leaf Powder | Negative | Spontaneous |

| Pomelo Pith | Negative | Spontaneous |

| Magnetic Composites on Rice Husks | Negative | Spontaneous |

| Natural & Acid-Thermal Co-Modified Bentonite | -4.065 to -8.586 kJ/mol | Spontaneous |

| Base Treated Shorea dasyphylla Sawdust | Negative | Spontaneous |

| Modified Sugarcane Bagasse | Negative | Spontaneous |

| Peach Seed Powder | -1737.1 J/mol | Spontaneous |

| Indian Jujuba Seed Powder | Negative (increases with temperature) | Spontaneous (more favorable at lower temperatures) |

Regeneration and Reusability Studies of Acid Blue 25 Loaded Adsorbents

Chemical Desorption Methods (e.g., acid treatment)

Chemical desorption involves using a chemical agent to reverse the adsorption process and release the adsorbed dye from the adsorbent surface. The choice of desorbing agent depends on the nature of the adsorbent and the adsorption mechanism.

Acid treatment has been identified as an effective method for regenerating adsorbents loaded with Acid Blue 25. For agricultural wastes like banana and durian peels, acid treatment at a pH of 2 was found to be the most effective regeneration method. researchgate.net Similarly, for the removal of reactive blue dye using bauxite (B576324) residue, regeneration was successfully achieved by rinsing with distilled water after an initial adsorption at pH 2. mdpi.com

In other studies, different chemical agents have been employed. For instance, washing with a 0.1 M Sodium hydroxide (B78521) (NaOH) solution was effective in regenerating Cempedak durian peel used for AB25 removal. upm.edu.my For the desorption of Methylene (B1212753) Blue, a combination of thermal and chemical regeneration using an HCl solvent was found to be effective. mdpi.com

Performance Assessment Across Multiple Adsorption-Desorption Cycles

The true test of an adsorbent's reusability lies in its performance over multiple cycles of adsorption and desorption. An ideal adsorbent maintains a high adsorption capacity with minimal loss over several cycles.

Several studies have demonstrated the successful reuse of adsorbents for Acid Blue 25 removal. Adsorbents derived from agricultural wastes like banana and durian peels could be recycled for several adsorption-desorption processes after acid treatment. researchgate.net Cempedak durian peel was able to maintain satisfactory adsorption of AB25 even after five cycles of treatment with 0.1 M NaOH. upm.edu.my

In a study using peach seed powder for AB25 adsorption, the results indicated that the adsorbent could be effectively reused. dergipark.org.tr Similarly, research on modified activated carbon for CO2 adsorption showed good regeneration ability even after seven cycles. eeer.org For other dyes, chitosan-based adsorbents have shown high reusability, maintaining over 97% removal efficiency after five cycles. rsc.org

Comparative Analysis of Diverse Adsorbent Materials for Acid Blue 25

The effective removal of Acid Blue 25 (AB25) from aqueous environments through adsorption is highly dependent on the choice of adsorbent material. Research has explored a wide array of materials, ranging from unprocessed agricultural wastes to highly engineered nanocomposites, each exhibiting different efficiencies and mechanisms for dye uptake. This comparative analysis synthesizes findings from various studies to evaluate the performance of these diverse adsorbents.

A significant number of studies have focused on low-cost biosorbents derived from agricultural byproducts. For instance, banana peels (BP) and durian peels (DP) have demonstrated considerable potential, with maximum adsorption capacities (qₘ) of 70.0 mg/g and 89.7 mg/g, respectively. ubd.edu.bn Another study on Cempedak durian peel (CDP) reported a maximum adsorption capacity of 26.62 mg/g at 60 °C. upm.edu.my Similarly, pomelo pith (PP) showed a qₘ of 26.9 mg/g, while Bengal gram fruit shell (BGFS) recorded a capacity of 29.41 mg/g. mdpi.comresearchgate.net Peach seed powder (PSP) also proved effective, with its adsorption capacity increasing with temperature, reaching up to 95.24 mg/g at 323 K. dergipark.org.tr These agricultural wastes are attractive due to their low cost and availability, offering a sustainable approach to wastewater treatment. mdpi.com In most cases, the adsorption process for these materials was best described by the Langmuir isotherm model and followed pseudo-second-order kinetics, indicating monolayer adsorption on a homogeneous surface. ubd.edu.bnupm.edu.mymdpi.com

Mineral-based adsorbents, both in their natural and modified forms, have also been extensively investigated. Natural bentonite and diatomite are common examples. Studies show that modifying these minerals can significantly enhance their adsorption capabilities. For example, acid and thermal co-modification of bentonite increased its adsorption capacity for AB25 compared to its natural form. journalagent.comoaji.net Specifically, the capacity of natural bentonite increased from 8.36 to 27.00 mg/g as the initial dye concentration rose, while the modified version's capacity increased from 9.30 to 29.09 mg/g under the same conditions. oaji.netresearchgate.net Similarly, modifying bentonite with the surfactant Cetyl Trimethyl Ammonium Bromide (CTAB) resulted in higher adsorption capacities than natural bentonite. aip.org Raw diatomite was found to be more effective than calcined diatomite for AB25 removal. researchgate.net Zeolite, another mineral adsorbent, showed an adsorption capacity of 64.2 mg/g, which increased to 112.44 mg/g after modification with CTAB. researchgate.net The adsorption kinetics for these mineral-based materials also predominantly followed a pseudo-second-order model. journalagent.comoaji.netresearchgate.net

Advanced and synthetic materials, including composites and nanomaterials, often exhibit superior adsorption capacities. A magnetic super-adsorbent, Magnetic-SBA-15/CPAA, demonstrated a very high adsorption capacity of 909.09 mg/g. acs.org Chitosan-based composites have also shown exceptional performance, with a chitosan-polyaniline (C-PC) composite achieving an extraordinary capacity of 3333.33 mg/g. researchgate.net Other related materials like chitosan-activated carbon composite (C-AC), standalone activated carbon (AC), and chitosan (CH) also posted high capacities of 909.90 mg/g, 909.09 mg/g, and 833.33 mg/g, respectively. researchgate.net Metal-Organic Frameworks (MOFs) such as MIL-101(Fe) have been tested, showing a qₘ of 287.18 mg/g. researchgate.net Functionalized hydroxyapatite (FHAp) has also been presented as a suitable candidate for AB25 removal. ije.ir These synthetic materials, while highly effective, often involve more complex and costly preparation processes compared to agricultural or mineral-based adsorbents.

The optimal pH for the adsorption of the anionic dye AB25 is consistently found to be in the acidic range, typically around pH 2. upm.edu.myresearchgate.netresearchgate.netacs.org At low pH, the adsorbent surface tends to be positively charged, which promotes electrostatic attraction with the anionic dye molecules. upm.edu.my

The following tables provide a comparative summary of the research findings for various adsorbents.

Table 1: Maximum Adsorption Capacity (qₘ) of Various Adsorbents for Acid Blue 25

| Adsorbent Material | Adsorption Capacity (qₘ) (mg/g) | Optimal pH | Best Fit Isotherm Model | Reference |

|---|---|---|---|---|

| Chitosan-Polyaniline Composite (C-PC) | 3333.33 | 2 | Langmuir / Freundlich | researchgate.net |

| Magnetic-SBA-15/CPAA | 909.09 | 2 | Langmuir | acs.org |

| Chitosan-Activated Carbon (C-AC) | 909.90 | 4 | Langmuir | researchgate.net |

| Activated Carbon (AC) | 909.09 | - | Langmuir / Freundlich | researchgate.net |

| Chitosan (CH) | 833.33 | - | Langmuir / Freundlich | researchgate.net |

| MIL-101(Fe) | 287.18 | - | Sips | researchgate.net |

| Zeolite-CTAB | 112.44 (at 60°C) | - | Langmuir | researchgate.net |

| Peach Seed Powder (PSP) | 95.24 (at 323K) | - | Freundlich | dergipark.org.tr |

| Durian Peels (DP) | 89.7 | - | Langmuir | ubd.edu.bn |

| Banana Peels (BP) | 70.0 | - | Langmuir | ubd.edu.bn |

| Natural Zeolite | 64.2 (at 30°C) | - | Freundlich | researchgate.net |

| HKUST-1 | 63.92 | - | Sips | researchgate.net |

| Bengal Gram Fruit Shell (BGFS) | 29.41 | 2 | Langmuir / Freundlich | researchgate.net |

| Acid-Thermal Co-modified Bentonite | 29.09 | - | Freundlich | journalagent.comoaji.net |

| Natural Bentonite | 27.00 | - | Freundlich | journalagent.comoaji.net |

| Pomelo Pith (PP) | 26.9 | - | Langmuir | mdpi.comnih.gov |

Note: Adsorption capacities for Bentonite adsorbents are reported at an initial dye concentration of 80 mg/L.

Table 2: Kinetic and Isotherm Model Findings for Selected Adsorbents

| Adsorbent Material | Best Fit Kinetic Model | Best Fit Isotherm Model | Reference |

|---|---|---|---|

| Pomelo Pith (PP) | Pseudo-second-order | Langmuir | mdpi.comnih.gov |

| Banana Peels (BP) | Pseudo-second-order | Langmuir | ubd.edu.bn |

| Durian Peels (DP) | Pseudo-second-order | Langmuir | ubd.edu.bn |

| Cempedak Durian Peel (CDP) | Pseudo-second-order | Langmuir | upm.edu.my |

| Natural Bentonite | Pseudo-second-order | Freundlich | journalagent.comoaji.net |

| Acid-Thermal Co-modified Bentonite | Pseudo-second-order | Freundlich | journalagent.comoaji.net |

| Functionalized Hydroxyapatite (FHAp) | Pseudo-second-order | Freundlich | ije.ir |

| Bengal Gram Fruit Shell (BGFS) | Pseudo-second-order | Langmuir / Freundlich | researchgate.net |

| Raw Diatomite | Pseudo-second-order | Langmuir | researchgate.net |

| Peach Seed Powder (PSP) | Pseudo-second-order | Freundlich | dergipark.org.tr |

| Magnetic-SBA-15/CPAA | Pseudo-second-order | Langmuir | acs.org |

Advanced Oxidation Processes Aops for Acid Blue 25 Degradation

Photocatalytic Degradation of Acid Blue 25

Photocatalytic degradation is an AOP that utilizes semiconductor materials to generate reactive oxygen species upon irradiation with light of suitable energy. This process has been widely investigated for the removal of dyes like Acid Blue 25 from aqueous solutions due to its potential for complete mineralization of the pollutant into less harmful substances like CO2 and H2O. mdpi.com

The remediation of Acid Blue 25 via photocatalysis commonly employs robust, wide-bandgap semiconductor materials such as Titanium dioxide (TiO₂) and Zinc oxide (ZnO). mdpi.comnanochemres.org

Titanium Dioxide (TiO₂): TiO₂ is a widely used photocatalyst due to its chemical stability, non-toxicity, and cost-effectiveness. nanochemres.org When TiO₂ particles are illuminated with photons of energy equal to or greater than their bandgap, electrons are excited from the valence band to the conduction band, creating electron-hole pairs (e⁻/h⁺). iwra.org These charge carriers initiate the redox reactions that lead to dye degradation. Studies have demonstrated the effectiveness of TiO₂ in degrading Acid Blue 25, with research showing that the degradation rate increases in the presence of TiO₂ compared to plasma treatment alone. umc.edu.dz Composites such as TiO₂/Fe₂O₃@NG have also been developed to enhance photocatalytic activity for AB25 degradation. researchgate.net

Zinc Oxide (ZnO): ZnO is another promising semiconductor for photocatalysis, sharing some similarities with TiO₂ in its charge carrier dynamics upon bandgap excitation. mdpi.com ZnO nanoparticles, synthesized through various methods including green routes using plant extracts, have shown high efficiency in degrading Acid Blue 25 under visible light irradiation. researchgate.netscispace.com For instance, ZnO nanoparticles synthesized using Senna siamea flower extracts achieved an optimal degradation efficiency of 99% for an initial AB25 concentration of 10 mg/L. researchgate.netscispace.com PANI/ZnO composites have also been prepared to extend the photocatalytic activity into the visible light region, achieving about 90% removal of AB25 in 60 minutes. mdpi.com

The efficiency of Acid Blue 25 photocatalytic degradation is significantly influenced by several operational parameters. researchgate.net Optimizing these factors is crucial for maximizing the removal rate.

Catalyst Dose: The concentration of the photocatalyst plays a critical role. Initially, increasing the catalyst dose generally enhances the degradation rate due to the increased number of available active sites on the catalyst surface. researchgate.netnih.gov However, an optimal concentration exists beyond which the degradation efficiency may decrease. For TiO₂-assisted plasma degradation of AB25, the maximum degradation (90%) was achieved at a catalyst load of 0.5 g/L. umc.edu.dz Similarly, for a TiO₂/Fe₂O₃@NG nanohybrid, the optimal dose for degrading AB25 was found to be 1.25 g/L. researchgate.net Beyond this optimal point, catalyst particle aggregation can occur, reducing the surface area and leading to light scattering, which hinders light penetration into the solution. researchgate.net Studies with ZnO nanoparticles also show that degradation increases with the catalyst dosage. researchgate.net

Initial Dye Concentration: The initial concentration of Acid Blue 25 affects the degradation efficiency. Higher degradation rates are typically observed at lower initial dye concentrations. frontiersin.org This is because at a constant catalyst dose and light intensity, a higher number of dye molecules compete for the limited active sites on the catalyst surface. researchgate.net Furthermore, at higher concentrations, the dye solution can absorb a significant fraction of the incident light, preventing it from reaching the catalyst surface, a phenomenon known as the inner filter effect. researchgate.net For example, using a TiO₂/Fe₂O₃@NG catalyst, a 97% degradation of 5 mg/L AB25 was achieved, which dropped to 56% for a 20 mg/L solution under the same conditions. researchgate.net

Solution pH: The pH of the aqueous solution is a crucial parameter as it affects the surface charge of the photocatalyst and the speciation of the dye molecule. umc.edu.dz The point of zero charge (pzc) of TiO₂ is around 6.8, meaning its surface is positively charged in acidic conditions (pH < 6.8) and negatively charged in alkaline conditions. researchgate.net Since Acid Blue 25 is an anionic dye, a lower pH promotes its adsorption onto the positively charged TiO₂ surface, enhancing the degradation rate. umc.edu.dzresearchgate.net Fast destruction of AB25 has been observed at a pH < 3. umc.edu.dz

Light Intensity and Temperature: Generally, the rate of photocatalysis increases with light intensity as more photons are available to generate electron-hole pairs. However, this effect may level off at very high intensities. Temperature has a less pronounced effect on photocatalytic processes compared to conventional thermal reactions. rsc.org A slight increase in temperature can sometimes enhance the reaction rate, but excessive heat can promote the recombination of charge carriers and decrease the adsorption of the dye onto the catalyst surface. rsc.org

The kinetics of photocatalytic degradation of Acid Blue 25 are often described using pseudo-first-order kinetics and the Langmuir-Hinshelwood (L-H) model. researchgate.netd-nb.info

Pseudo-First-Order Kinetics: In many cases, especially at low initial dye concentrations, the degradation rate of AB25 follows a pseudo-first-order kinetic model. mdpi.comresearchgate.netfrontiersin.org The relationship is expressed by the equation: ln(C₀/C) = k_app * t, where C₀ is the initial concentration, C is the concentration at time t, and k_app is the apparent pseudo-first-order rate constant. researchgate.net Studies on ZnO and PANI/ZnO composites have confirmed that the degradation of AB25 conforms to this kinetic pathway. mdpi.comresearchgate.net

Modified Langmuir-Hinshelwood (L-H) Model: The Langmuir-Hinshelwood model is frequently used to describe the relationship between the initial degradation rate and the initial concentration of the pollutant in heterogeneous photocatalysis. researchgate.netnih.govd-nb.info The model assumes that the reaction occurs on the surface of the catalyst. The rate (r) is given by: r = (k_r * K_ads * C) / (1 + K_ads * C), where k_r is the intrinsic reaction rate constant and K_ads is the adsorption equilibrium constant. nih.gov At low concentrations, this model simplifies to a first-order reaction. The kinetics of AB25 degradation have been studied using the modified Langmuir-Hinshelwood mechanism. researchgate.net

Table 1: Kinetic Parameters for Photocatalytic Degradation of Acid Blue 25

| Catalyst System | Initial AB25 Conc. (mg/L) | Kinetic Model | Rate Constant (k) | Degradation Efficiency (%) | Reference |

| ZnO-S.S. Nanoparticles | 10 | Pseudo-First-Order | - | 99% (in 150 min) | researchgate.net, scispace.com |

| PANI/ZnO composite | - | First-Order | 0.0325 min⁻¹ | ~90% (in 60 min) | mdpi.com |

| TiO₂/Fe₂O₃@NG | 5 | Langmuir-Hinshelwood | - | 97% (in 120 min) | researchgate.net |

| Cold Atmospheric Plasma | 25 | First-Order | - | ~87% (in 5 min) | frontiersin.org |

| Cold Atmospheric Plasma | 50 | First-Order | - | ~73% (in 5 min) | frontiersin.org |

The degradation of Acid Blue 25 via photocatalysis is driven by the generation of highly reactive oxygen species (ROS). researchgate.net The process is initiated by the absorption of photons by the semiconductor (e.g., TiO₂, ZnO), leading to the formation of electron-hole pairs (e⁻/h⁺). iwra.orgutwente.nl

Hole (h⁺) Oxidation: The photogenerated holes in the valence band are powerful oxidants. They can directly oxidize the Acid Blue 25 molecules adsorbed on the catalyst surface. mdpi.com

Hydroxyl Radical (•OH) Formation: The holes can also react with water molecules (H₂O) or hydroxide (B78521) ions (OH⁻) adsorbed on the surface to produce highly reactive hydroxyl radicals (•OH). researchgate.netutwente.nl These radicals are extremely powerful, non-selective oxidizing agents that attack the dye molecule, leading to its fragmentation. researchgate.net

Superoxide (B77818) Radical (•O₂⁻) Formation: The electrons in the conduction band can be trapped by molecular oxygen (O₂) adsorbed on the catalyst surface, forming superoxide radical anions (•O₂⁻). nih.gov These radicals can further react to produce other ROS, including hydroxyl radicals, which contribute to the degradation of the dye. researchgate.net

The subsequent attack by these radicals on the complex anthraquinone (B42736) structure of Acid Blue 25 leads to the cleavage of chromophoric groups, resulting in decolorization, and can proceed to complete mineralization, breaking the molecule down into carbon dioxide, water, and inorganic ions. mdpi.com

Reaction Kinetics of Photocatalytic Acid Blue 25 Degradation (e.g., modified Langmuir-Hinselwood model, pseudo-first-order)

Plasma-Assisted Degradation of Acid Blue 25

Plasma-based advanced oxidation processes offer an alternative method for the degradation of organic dyes like Acid Blue 25.

Cold Atmospheric Pressure Plasma Jet (APPJ) for Acid Blue 25 Treatment

A Cold Atmospheric Pressure Plasma Jet (APPJ) is a source of non-thermal plasma that can be used for water treatment. bg.ac.rsresearchgate.net In a typical setup for Acid Blue 25 treatment, an APPJ with a pin electrode configuration operating with argon as the working gas is used. bg.ac.rsresearchgate.netresearchgate.net The plasma is generated in contact with the surrounding air over the surface of the liquid containing the dye. bg.ac.rsresearchgate.net This system is driven by a high-voltage radio frequency (RF) power supply. bg.ac.rsresearchgate.netuniba.sk The interaction of the plasma with the liquid leads to the formation of various reactive species that are highly effective in degrading organic pollutants. bg.ac.rsresearchgate.net

Reactive Species Generation and Their Role in Dye Degradation

The degradation of Acid Blue 25 in plasma-based systems is primarily driven by the generation of a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). researchgate.netfrontiersin.org These species are formed through the interaction of the plasma with the water and the surrounding air.

Short-lived reactive species that play a crucial role in the degradation process include hydroxyl radicals (HO•) and atomic oxygen (O). frontiersin.orgfrontiersin.org These are highly reactive and can directly attack the dye molecules. frontiersin.org The plasma also generates long-lived species such as hydrogen peroxide (H₂O₂), nitrate (B79036) (NO₃⁻), and nitrite (B80452) (NO₂⁻). bg.ac.rsresearchgate.netfrontiersin.org Hydrogen peroxide, with an oxidation potential of 1.77 V, is a key long-lived ROS that contributes significantly to the degradation of the dye. frontiersin.org The formation of H₂O₂ is mainly attributed to the recombination of HO• radicals. frontiersin.org Ozone (O₃) is another important reactive species that can be produced. mdpi.com

Fenton and Photo-Fenton Processes for Acid Blue 25 Oxidation

Fenton and photo-Fenton processes are other types of advanced oxidation processes that rely on the generation of hydroxyl radicals to degrade organic pollutants like Acid Blue 25.

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) in an acidic medium (typically pH 2.5-4) to produce hydroxyl radicals. researchgate.net These radicals are highly non-selective and can rapidly oxidize a wide range of organic compounds. researchgate.net

The photo-Fenton process is an enhancement of the Fenton process where the reaction is irradiated with ultraviolet (UV) or visible light. mdpi.com This irradiation leads to an increased production of hydroxyl radicals through two main pathways:

The photoreduction of ferric ions (Fe³⁺), which are formed during the Fenton reaction, back to ferrous ions (Fe²⁺), thus regenerating the catalyst. bioline.org.br

The photolysis of hydrogen peroxide, which also generates hydroxyl radicals. mdpi.com

The inclusion of light significantly accelerates the degradation process. bioline.org.br For instance, studies on other dyes have shown that the photo-Fenton process can increase the degradation efficiency by more than 40% compared to the standard Fenton process. bioline.org.br The optimal operating parameters, such as the H₂O₂/Fe²⁺ molar ratio and pH, are crucial for maximizing the efficiency of both Fenton and photo-Fenton processes. bioline.org.br

Ozonation and UV/Ozonation for Acid Blue 25 Treatment

Ozonation has been recognized as an effective method for the decolorization and degradation of dye-containing effluents. mdpi.comresearchgate.net The process involves bubbling ozone (O3) through the contaminated water. Ozone can react with pollutants directly or decompose to form hydroxyl radicals, which then attack the organic molecules. rsc.orgmdpi.com The combination of ozonation with ultraviolet (UV) radiation (UV/Ozonation) can enhance the degradation process by accelerating the decomposition of ozone into hydroxyl radicals, thereby increasing the oxidation efficiency. lodz.pl

Research on the degradation of anthraquinone dyes demonstrates the efficacy of ozone-based AOPs. For instance, in the treatment of Acid Blue 62, a dye structurally similar to Acid Blue 25, the dose of ozone was found to be the most significant factor in its decomposition. lodz.pl Combining UV radiation with ozonation showed a synergistic effect, leading to faster and more complete decolorization compared to ozonation alone. lodz.pl

A study on a combined ozone/Fenton (O3/Fenton) system for Acid Blue 25 degradation optimized several operational parameters to achieve high efficiency. The optimal conditions were found to be a pH of 5.48, a hydrogen peroxide to ferrous iron ratio ([H2O2]/[Fe2+]) of 45.47, an initial dye concentration of 55.08 mg/L, and an ozone flow rate of 42.06 L/h. deswater.com Under these conditions, a decolorization rate of 96.67% was achieved within a 4-minute reaction time. deswater.com Furthermore, the chemical oxygen demand (COD) removal rate exceeded 85% after 20 minutes, indicating significant mineralization of the dye. deswater.com

The effectiveness of ozonation is also influenced by the pH of the solution. At higher pH levels, the decomposition of ozone into hydroxyl radicals is generally faster, which can lead to increased degradation rates. rsc.org However, for some dyes, an optimal pH exists beyond which the efficiency might not improve or could even decrease. rsc.org

Table 1: Optimal Conditions for Acid Blue 25 Degradation by O3/Fenton Process

| Parameter | Optimal Value | Decolorization Rate (4 min) | COD Removal (20 min) |

| pH | 5.48 | 96.67% | >85% |

| [H2O2]/[Fe2+] Ratio | 45.47 | 96.67% | >85% |

| Initial Dye Concentration | 55.08 mg/L | 96.67% | >85% |

| Ozone Flow Rate | 42.06 L/h | 96.67% | >85% |

| Data sourced from a study on the optimization of the O3/Fenton process for C.I. Acid Blue 25 wastewater degradation. deswater.com |

Identification of Degradation Intermediates and Pathways in AOPs

The degradation of Acid Blue 25 through AOPs involves the breakdown of the complex dye molecule into smaller, less colored, and often less toxic intermediate compounds, ultimately leading to mineralization into carbon dioxide, water, and inorganic ions. The identification of these intermediates is crucial for understanding the degradation mechanism and ensuring the complete detoxification of the wastewater.

In the O3/Fenton treatment of Acid Blue 25, several intermediate products have been identified through techniques such as ultraviolet-visible spectroscopy, Fourier transform infrared spectroscopy, and gas chromatography/mass spectrometry (GC/MS). deswater.com The primary intermediates reported include p-benzoquinone, aniline, catechol, and hydroquinone. deswater.com The presence of these compounds suggests that the degradation pathway involves the cleavage of the anthraquinone structure and the breakdown of the aromatic rings. deswater.com

Other AOP studies on Acid Blue 25 have proposed similar degradation pathways. For instance, treatment with a cold atmospheric plasma jet, another AOP, was found to generate low molecular weight products such as pyrocatechol (B87986), 3,6-diamino-4-methylphthalic acid, benzene, and 2,5-dimethylphenol. frontiersin.orgbg.ac.rs It has been suggested that the degradation process is initiated by the attack of reactive species on the C-N bond, which separates the aromatic ring from the main anthraquinone structure. bg.ac.rsresearchgate.net This is followed by hydroxylation at the secondary amine position. bg.ac.rsresearchgate.net Subsequent steps involve the splitting of the quinone ring, leading to the formation of compounds like 2-amino-4-(2-carboxybenzoyl)-5-hydroxybenzenesulfonate, which is then further oxidized to simpler organic acids like phthalic acid, formic acid, and oxalic acid, before achieving complete mineralization. bg.ac.rsresearchgate.net

The initial attack by reactive species can occur at various positions on the Acid Blue 25 molecule, including the amino and sulfonic groups, which are located away from the stable anthraquinone rings. frontiersin.orgbg.ac.rs Following this, the naphthaquinone rings are also broken down. frontiersin.orgbg.ac.rs During biodegradation, it has also been observed that the process begins with the cleavage of the chromophore by an anthraquinone reductase enzyme, which supports the idea that the breakdown of the central ring system is a key step in the degradation process. ijbpas.com

Table 2: Identified Intermediates in the Degradation of Acid Blue 25 by AOPs

| AOP Method | Identified Intermediates |

| O3/Fenton | p-Benzoquinone, Aniline, Catechol, Hydroquinone. deswater.com |

| Cold Atmospheric Plasma Jet | Pyrocatechol, 3,6-Diamino-4-methylphthalic acid, Benzene, 2,5-Dimethylphenol. frontiersin.orgbg.ac.rs |

| UV-H2O2 / UV-TiO2 (Proposed) | 2-Amino-4-(2-carboxybenzoyl)-5-hydroxybenzenesulfonate, Phthalic acid, Formic acid, Oxalic acid. bg.ac.rsresearchgate.net |

| This table summarizes key intermediates identified in various AOP-based degradation studies of Acid Blue 25. |

Bioremediation and Biotransformation of Acid Blue 25

Fungal Bioremediation of Acid Blue 25

Fungi, particularly white-rot fungi, are highly effective in degrading a wide range of organic pollutants, including synthetic dyes. frontiersin.orgmdpi.com Their robust enzymatic systems and extensive mycelial networks make them ideal candidates for mycoremediation. mdpi.com

Mycoremediation Principles and Fungal Consortia for Dye Degradation

Mycoremediation harnesses the metabolic capabilities of fungi to transform or detoxify contaminants. mdpi.com Fungi can remove dyes through biosorption, bioaccumulation, and biodegradation. nih.gov The success of mycoremediation often relies on the expression of powerful extracellular enzymes. nih.gov

The use of fungal consortia, which are mixtures of different fungal species, can be more effective than single-species cultures for treating complex industrial effluents containing various dyes. nih.govfrontiersin.org This is because different fungal species may have complementary degradation capabilities, leading to a more complete breakdown of the pollutants. frontiersin.orgfrontiersin.org For instance, a consortium of Aspergillus niger, Aspergillus terreus, Aspergillus oryzae, and Aspergillus fumigatus has been shown to be effective in degrading a mixture of azo dyes. nih.gov A study on a local fungal consortium demonstrated its efficiency in the decolorization and degradation of Acid Blue 25 into non-toxic metabolites. ijbpas.com

Enzymatic Mechanisms (e.g., anthraquinone (B42736) reductase, laccase-mediated decolorization)

The enzymatic degradation of Acid Blue 25 by fungi involves a series of complex reactions catalyzed by various enzymes. The initial step in the decolorization of this anthraquinone dye is the cleavage of the chromophore, a process often mediated by anthraquinone reductase . ijbpas.com

Laccase , a multi-copper oxidase, is another key enzyme involved in the degradation of Acid Blue 25 and other dyes. researchgate.nettandfonline.com Laccases catalyze the oxidation of a wide range of phenolic and non-phenolic compounds. researchgate.net The degradation process can involve a futile cycle where reactive oxygen species (ROS) are produced, which then act as the primary agents for bleaching the dye. researchgate.net This cycle often requires the presence of fungal membrane-bound NAD(P)H-reductases in conjunction with laccase for completion. researchgate.net In some bacteria, such as Streptomyces cyaneus, laccase plays a crucial role in a quinone redox cycling mechanism that produces hydroxyl radicals, which are highly effective in degrading pollutants. researchgate.net

The efficiency of these enzymatic reactions is influenced by several factors, including pH and temperature. For instance, the highest removal efficiencies for dye degradation by fungi are often observed at acidic pH levels. scielo.br

Metabolite Profiling in Fungal Degradation Pathways

To understand the degradation pathway of Acid Blue 25, researchers analyze the intermediate metabolites produced during the process. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for this purpose. ijbpas.com